molecular formula C16H14O3 B1320516 Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate CAS No. 885950-48-1

Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate

Cat. No. B1320516
CAS RN: 885950-48-1
M. Wt: 254.28 g/mol
InChI Key: GEWDTBPSTDXEPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes to prepare this compound involve the introduction of the formyl group onto the biphenyl scaffold, followed by esterification with ethanol. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Scientific Research Applications

Two-Dimensional Covalent Organic Frameworks

This compound is used in the synthesis of two-dimensional covalent organic frameworks (2D COFs) . These frameworks are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .

Luminescent Covalent–Organic Polymers

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate is used to build a novel hydrazone connected stable luminescent covalent–organic polymer (H-COP) . This H-COP material is of high stability and is synthesized by a typical Schiff-base reaction . The porosity and stability of this H-COP material enable a unique sensing platform for nitro-explosives with great sensitivity .

Sensing Probes for Nitro-Explosives

The H-COP material synthesized using this compound shows attractive selectivity and sensitivity towards phenolic nitro-explosives and other common explosives . This makes it a promising luminescent probe for the selective sensing of nitro-explosives, which is a challenging issue in the field of national security and ecological protection .

Adsorption of Carboxylic Acid Pesticides

Although not directly mentioned in the search results, similar compounds have been used in the adsorption of carboxylic acid pesticides . It’s possible that Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate could be used in a similar manner, but further research would be needed to confirm this.

Mechanism of Action

Target of Action

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate, also known as ethyl 4-(2-formylphenyl)benzoate, is primarily used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . The primary targets of this compound are the organic building units that make up these frameworks .

Mode of Action

The compound interacts with its targets through a process known as condensation . In this process, the compound forms covalent bonds with the organic building units, resulting in the formation of a stable, extended framework . This interaction results in changes to the structure and properties of the resulting COFs .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis and modification of COFs . The compound’s interaction with its targets leads to the formation of COFs with hierarchical porosity . These COFs can then be further modified through pore engineering to create materials with specific properties .

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have good bioavailability for its intended use in the synthesis of cofs .

Result of Action

The result of the compound’s action is the formation of COFs with hierarchical porosity . These materials have a wide range of potential applications, including in the detection of nitro-explosives .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the efficiency of the condensation process . Additionally, the presence of other compounds can influence the properties of the resulting COFs .

properties

IUPAC Name

ethyl 4-(2-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWDTBPSTDXEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594697
Record name Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate

CAS RN

885950-48-1
Record name Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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